17-O-Trimethylsilyl 6,7-Dehydro Norethindrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

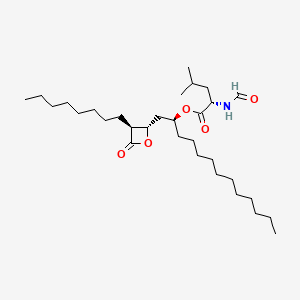

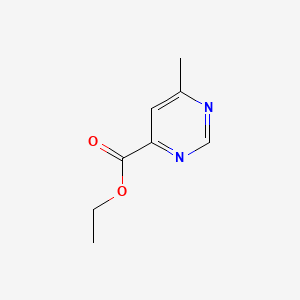

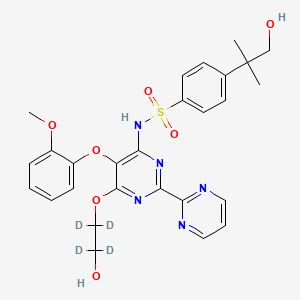

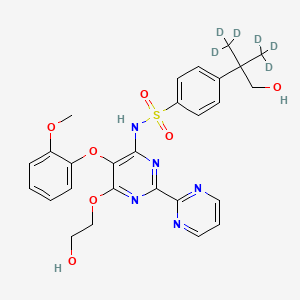

17-O-Trimethylsilyl 6,7-Dehydro Norethindrone, also known as (17α)-17- [ (Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one, is a tibolone intermediate . It is an impurity of Norethindrone, which is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . Norethindrone is a medication that is used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .

Molecular Structure Analysis

The molecular formula of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is C23H32O2Si, and its molecular weight is 368.58 .Chemical Reactions Analysis

The specific chemical reactions involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not provided in the search results. As an intermediate in the synthesis of tibolone , it likely undergoes reactions to form the final product, but the exact reactions are not specified.Aplicaciones Científicas De Investigación

Pharmacology and Toxicology

- Research has highlighted the pharmacological and toxicological profiles of synthetic hormones like norethindrone and its derivatives, used in oral contraceptives. Ethinyl estradiol and norethindrone acetate, for instance, exhibit low acute and chronic toxicity. They are also involved in long-term exposure studies, focusing on health risks and potential therapeutic indications beyond contraception (Maier & Herman, 2001).

Pharmacokinetics

- Understanding the pharmacokinetics of steroids like norethindrone is crucial. Studies have explored the metabolism of various oral contraceptive steroids, including norethindrone, noting the pathways and the rate of biotransformation, which are important for their effectiveness and potential side effects (Ranney, 1977).

Contraceptive Applications

- The use of norethindrone acetate in contraceptive implants has been investigated, with studies examining its in vivo release rates, serum concentrations, and contraceptive efficacy, providing insights into long-term contraceptive options (Sarkar, 1982).

Polymer Applications

- In the field of polymer science, research has been conducted on poly[(1-trimethylsilyl)-1-propyne]-based membranes intended for liquid-liquid separation. These studies focus on the synthesis conditions, molecular-mass characteristics, and effects on properties of membranes, which are relevant in various industrial applications, including the separation of fermentation broths (Volkov, Volkov, & Khotimskiǐ, 2009).

Neurodegenerative Disease Research

- Trimethyltin compounds have been studied for their neurodegenerative effects, particularly in the hippocampus. These studies provide insights into the molecular mechanisms of neurodegeneration and potential therapeutic interventions for neurodegenerative diseases, including temporal lobe epilepsy (Lee et al., 2016).

Chemical Analysis in Ecotoxicology

- High-performance liquid chromatography has been applied in detecting hormone contaminations like 17β-estradiol and 17α-ethynylestradiol in surface water, highlighting the importance of sensitive and accurate methods for the detection of endocrine disruptors in the environment (França et al., 2018).

Hormonal Contraceptive Physiology

- The physiology and mechanisms of action of hormonal contraceptives, including oral contraceptives and intravaginal rings, have been extensively reviewed. These studies discuss the use of various progestins and the development of novel contraceptive methods, offering insights into the evolving landscape of contraceptive technologies (Lobo & Stanczyk, 1994).

Wood Treatment and Modification

- Organosilicon compounds have been used in the treatment of wood, with applications ranging from increasing durability and fire resistance to enhancing hydrophobation. Studies in this area focus on the effects of different treatments and the potential of silicon-based systems in various environmental conditions (Mai & Militz, 2004).

Direcciones Futuras

The future directions of research or applications involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not specified in the search results. As an intermediate in the synthesis of tibolone , its use may continue to be relevant in the production of this and potentially other synthetic steroid drugs.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYPJFULCJTDX-GOMYTPFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720300 |

Source

|

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-O-Trimethylsilyl 6,7-Dehydro Norethindrone | |

CAS RN |

300542-58-9 |

Source

|

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)